2H-Tetrazole, 2-benzoyl-5-phenyl- is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are notable for their high nitrogen content and versatile chemical properties, making them valuable in various scientific applications, particularly in medicinal chemistry. The compound's structure allows it to act as a biomimetic of carboxylic acids, facilitating its use in drug design and synthesis.
The compound can be synthesized through various methods involving reactions between hydrazones and azides, or through direct substitution reactions involving phenyl groups. Its synthesis and characterization have been documented in several studies focusing on tetrazoles as pharmacophores and their role in coordination chemistry.
Tetrazoles can be classified based on the number of substituents on the ring:
2H-Tetrazole, 2-benzoyl-5-phenyl- falls into the category of disubstituted tetrazoles due to its specific structure.
The synthesis of 2H-Tetrazole, 2-benzoyl-5-phenyl- can be achieved through several methods:
These methods typically yield high purity compounds with good yields, often exceeding 80% in laboratory settings .
The molecular structure of 2H-Tetrazole, 2-benzoyl-5-phenyl- can be represented by its molecular formula . Key structural features include:
2H-Tetrazole, 2-benzoyl-5-phenyl- participates in several chemical reactions typical for tetrazoles:
The mechanism of action for 2H-Tetrazole, 2-benzoyl-5-phenyl- involves its ability to mimic carboxylic acids due to the acidic nature of the tetrazole ring. This allows it to interact with various biological targets such as enzymes and receptors:
The physical and chemical properties of 2H-Tetrazole, 2-benzoyl-5-phenyl- are crucial for understanding its behavior in various environments:
2H-Tetrazole, 2-benzoyl-5-phenyl- has several scientific applications:
The 2H-tetrazole isomer of 2-benzoyl-5-phenyl-2H-tetrazole exhibits three critical structural features that underpin its utility in drug design: electronic distribution, conformational rigidity, and hydrogen-bonding versatility. X-ray crystallographic studies reveal bond lengths of N1-N2 ≈ 1.31 Å and N3-N4 ≈ 1.30 Å, indicating localized double bonds, while C5-N1/N4 bonds average 1.34 Å, demonstrating partial double-bond character consistent with aromatic delocalization [2] [7]. This electron density creates a dipole moment of ~5.5 Debye, significantly higher than imidazole or triazole analogs, enabling stronger electrostatic interactions with arginine residues in enzyme binding pockets.
The benzoyl group at N2 adopts a near-coplanar orientation (dihedral angle <15°) relative to the tetrazole ring, extending the conjugated system and enhancing ultraviolet (UV) detectability—a property leveraged in analytical applications. Conversely, the C5-phenyl group exhibits rotational freedom (energy barrier ~8 kJ/mol), allowing adaptive binding in hydrophobic enzyme clefts [7]. Density functional theory (DFT) calculations indicate the 2H-tautomer is thermodynamically favored by 9.3 kJ/mol in the gas phase, though polar solvents stabilize the 1H-form [10].
Table 1: Structural Parameters of 2-Benzoyl-5-phenyl-2H-Tetrazole
Parameter | Value | Experimental Method | Significance |
---|---|---|---|
Bond length N2-C(=O) | 1.37 Å | X-ray diffraction | Conjugation with benzoyl group |
Dihedral angle (C5-Ph) | 25-40° | NMR/DFT | Steric adaptability |
pKa | 3.8 (benzoyl-modified) | Potentiometry | Enhanced acidity vs. unsubstituted |
LogP (calculated) | 2.7 | Chromatography | Moderate lipophilicity |
Hydrogen-bonding capacity distinguishes 2H-tetrazoles from carboxylate bioisosteres. While both form salt bridges with arginine, 2H-tetrazoles preferentially act as bidentate hydrogen-bond acceptors via N3 and N4 atoms (distance between N3/N4 = 2.45 Å), mimicking carboxylate oxygen spacing [3] [9]. Protein crystallography of tetrazole-containing ARBs shows conserved hydrogen bonds with Tyr113, His256, and Gln257 residues in the angiotensin II receptor, explaining their nanomolar affinity [1] [9].
The therapeutic trajectory of 2-benzoyl-5-phenyl-2H-tetrazole derivatives originated from three key developments: carboxylic acid bioisosterism, synthetic methodology advances, and targeted biological screening. Following the 1959 discovery that 5-phenyl-1H-tetrazole could replace carboxyl groups in GABA analogs, medicinal chemists explored N2-substitution to modulate pharmacokinetics [3] [10]. Early synthetic routes relied on hazardous azide chemistry, limiting structural exploration. The pivotal innovation emerged in 1991 with Sharpless’s [3+2] cycloaddition protocol using ZnBr₂ catalysis, enabling safe, high-yield (>85%) synthesis of 5-aryl-1H-tetrazoles from nitriles and azides [4] [7]. This allowed systematic derivatization, including N2-benzoylation via Schotten-Baumann acylation.
Table 2: Milestones in 2-Benzoyl-5-phenyl-2H-Tetrazole Development
Year | Development | Impact |
---|---|---|
1985 | Bladin’s synthesis of first aryl tetrazole | Proof of aromatic stability |
1991 | Sharpless catalytic [3+2] cycloaddition | Enabled safe scale-up of 5-aryl tetrazoles |
1995 | Losartan FDA approval (tetrazole-containing ARB) | Validated tetrazole as carboxylate bioisostere |
2008 | Ugi-Azure B multicomponent reaction | Diversified N1/N2-substituted analogs |
2020 | Fe₃O₄·SiO₂ nanoparticle-catalyzed synthesis | Greener synthesis with 95% yield |
Biological interest surged when valsartan esters incorporating 2-benzoyl-5-phenyl-2H-tetrazole demonstrated dual antihypertensive and urease inhibitory activities. In 2023, Masood et al. reported AV2 (a valsartan-ester analog) with 76.4% phenylephrine inhibition—surpassing valsartan’s 65.3%—attributed to the benzoyl-phenyl moiety enhancing hydrophobic binding in the angiotensin receptor [1]. Concurrently, these derivatives showed unexpected antioxidant properties via DPPH radical scavenging (95.6% inhibition for AV11), linked to the tetrazole ring’s electron-donating capacity [1] [4]. Modern synthetic approaches now include:
2-Benzoyl-5-phenyl-2H-tetrazole exemplifies strategic bioisosterism by addressing three limitations of carboxylic acids: metabolic instability, suboptimal lipophilicity, and conformational flexibility. While carboxyl groups undergo glucuronidation (t₁/₂ <2h in liver microsomes), tetrazoles resist phase II metabolism due to their resonance-stabilized anion, extending half-life to >6h [3] [9]. Crucially, the pKa of 2-benzoyl-5-phenyl-2H-tetrazole is ~3.8—closely matching acetic acid (pKa 4.8)—ensuring similar ionization at physiological pH. However, its cLogP is 2.7 vs. 0.5 for carboxylates, enhancing membrane permeability 10-fold [3] [9].
Molecular recognition studies reveal nuanced differences from classical bioisosteres. Protein crystallography of tetrazole-containing ligands bound to:
Table 3: Binding Interactions of 2-Benzoyl-5-phenyl-2H-Tetrazole vs. Carboxylate
Parameter | Carboxylate Bioisostere | 2-Benzoyl-5-phenyl-2H-Tetrazole | Advantage |
---|---|---|---|
H-bond acceptor atoms | 2 oxygen atoms | N3/N4 (bidentate) | Similar geometry, stronger bonds |
Charge delocalization | Localized on oxygens | Resonance across 3 nitrogens | Enhanced anion stability |
π-Stacking capability | Limited | Benzoyl-phenyl system | Additional hydrophobic contacts |
Metal coordination | Weak (O-Ni >2.2 Å) | Strong (N-Ni 2.05 Å) | Improved enzyme inhibition |
The benzoyl-phenyl extension enables unique pharmacophore hybridization. For instance, linking 2-benzoyl-5-phenyl-2H-tetrazole to:
This versatility stems from the scaffold’s capacity to occupy divergent binding regions: the tetrazole anchors ionic interactions, the phenyl group engages in van der Waals contacts, and the benzoyl carbonyl serves as a hydrogen-bond acceptor.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1